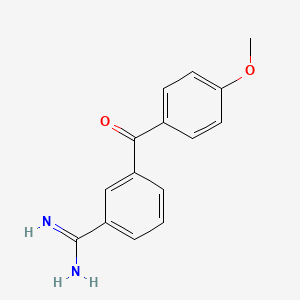
N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound features both chlorophenyl and methoxyphenyl groups attached to a central oxobutanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-chloroaniline and 4-methoxyaniline with a suitable acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the oxobutanamide structure can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)-N-(4-methoxyphenyl)acetamide
- N-(4-Chlorophenyl)-N-(4-methoxyphenyl)propionamide
- N-(4-Chlorophenyl)-N-(4-methoxyphenyl)butyramide
Uniqueness
N-(4-Chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its oxobutanamide structure may offer different reactivity and interaction profiles compared to similar compounds with varying chain lengths or substituents.
Eigenschaften
CAS-Nummer |
61298-20-2 |
|---|---|
Molekularformel |
C17H16ClNO3 |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H16ClNO3/c1-12(20)11-17(21)19(14-5-3-13(18)4-6-14)15-7-9-16(22-2)10-8-15/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
VFQRFQFNVAKYHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)N(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)
![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
phosphanium bromide](/img/structure/B14593072.png)
![6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate](/img/structure/B14593073.png)
![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)
![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)

![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)

![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)



